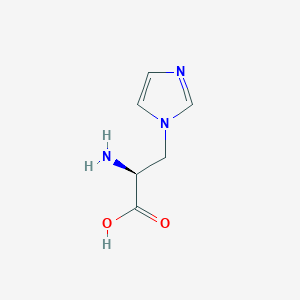

(S)-2-amino-3-(1H-imidazol-1-yl)propanoic acid

Beschreibung

(S)-2-amino-3-(1H-imidazol-1-yl)propanoic acid is a non-proteinogenic amino acid featuring an imidazole ring attached to the β-carbon of an alanine backbone. Unlike canonical histidine, which bears the imidazole group at the 4- or 5-position (e.g., L-histidine: (S)-2-amino-3-(1H-imidazol-4-yl)propanoic acid ), this compound uniquely positions the imidazole at the 1-position.

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-imidazol-1-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c7-5(6(10)11)3-9-2-1-8-4-9/h1-2,4-5H,3,7H2,(H,10,11)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWBXNMSLCRNZOV-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C=N1)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-amino-3-(1H-imidazol-1-yl)propanoic acid typically involves the cyclization of amido-nitriles. One method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This process can be carried out under mild conditions, allowing for the inclusion of various functional groups.

Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to facilitate large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: (S)-2-amino-3-(1H-imidazol-1-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the imidazole ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride.

Substitution: Nucleophiles such as halides or amines.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups.

Wissenschaftliche Forschungsanwendungen

(S)-2-amino-3-(1H-imidazol-1-yl)propanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its role in enzyme catalysis and protein interactions.

Medicine: Research explores its potential as a therapeutic agent due to its structural similarity to amino acids.

Industry: It is utilized in the development of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of (S)-2-amino-3-(1H-imidazol-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Positional Isomers of Imidazole-Substituted Amino Acids

(a) L-Histidine and Derivatives

- Structure: L-Histidine ((S)-2-amino-3-(1H-imidazol-4/5-yl)propanoic acid) is a canonical amino acid with imidazole at the 4- or 5-position. Its monohydrochloride monohydrate form (CAS 5934-29-2) is widely used in pharmaceuticals and biochemistry .

- Key Difference : The 1-position substitution in the target compound reduces its capacity to participate in enzymatic proton-shuttle mechanisms, a hallmark of histidine’s role in catalytic triads .

(b) 2-Amino-3-(1-methyl-1H-imidazol-4-yl)propanoic Acid

- Structure : Features a methyl group at the imidazole’s 1-position and substitution at the 4-position.

(c) (S)-2-Amino-3-(1-propyl-1H-imidazol-4-yl)propanoic Acid

Functional Group Variations

(a) imiTyr [(S)-2-Amino-3-(4-hydroxy-3-(1H-imidazol-1-yl)phenyl)propanoic Acid]

- Structure: Incorporates a phenolic ring linked to the imidazole, mimicking the Tyr-His crosslink in heme-copper oxidases (HCOs).

- Function: Engineered into myoglobin to enhance oxidase activity (1,000+ turnovers) while minimizing reactive oxygen species (ROS) generation .

- Contrast: The phenolic group in imiTyr enables redox activity absent in the target compound, highlighting the role of auxiliary functional groups in metalloenzyme design .

(b) 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid

- Structure : A thioether bond replaces the direct C-imidazole linkage.

- Synthesis: Prepared via nucleophilic substitution between 3-bromopropanoic acid and methimazole (Yield: Improved via optimized protocols) .

- Reactivity : The sulfur atom introduces distinct electronic effects, altering nucleophilicity and metal-binding properties compared to the target compound .

(c) 2-Amino-3-(thiophen-2-yl)propanoic Acid

Structural and Functional Comparison Tables

Table 1: Structural Features and Molecular Properties

*Calculated based on formula C₆H₉N₃O₂.

Biologische Aktivität

(S)-2-amino-3-(1H-imidazol-1-yl)propanoic acid, also known as imidazole propionic acid, is a non-canonical amino acid that has garnered attention for its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant research findings.

Molecular Characteristics:

- Molecular Formula: C6H9N3O2

- Molecular Weight: 169.16 g/mol

- IUPAC Name: (S)-2-amino-3-(1H-imidazol-1-yl)propanoic acid

- Canonical SMILES: C(C(=O)O)C(C1=CN=CN1)N

The biological activity of (S)-2-amino-3-(1H-imidazol-1-yl)propanoic acid is primarily attributed to its structural similarity to histidine, which allows it to participate in various biochemical pathways:

- Enzyme Interaction: The imidazole ring can coordinate with metal ions in enzyme active sites, influencing enzyme activity. This property is particularly relevant in the context of metalloproteins.

- Protein Modulation: The compound can affect protein interactions through hydrogen bonding and electrostatic interactions, potentially altering cellular signaling pathways.

- Neurotransmitter Function: Given its structural resemblance to neurotransmitters, it may play a role in modulating synaptic transmission.

Antimicrobial Activity

Research indicates that (S)-2-amino-3-(1H-imidazol-1-yl)propanoic acid exhibits significant antimicrobial properties. A study evaluated its effects against various bacterial strains, revealing the following Minimum Inhibitory Concentration (MIC) values:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.020 |

| Bacillus subtilis | 0.015 |

These results suggest that the compound has potent antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .

Antifungal Activity

In addition to its antibacterial properties, (S)-2-amino-3-(1H-imidazol-1-yl)propanoic acid has demonstrated antifungal activity against common pathogens such as Candida albicans. The observed MIC values were:

| Fungal Strain | MIC (mg/mL) |

|---|---|

| Candida albicans | 0.030 |

| Fusarium oxysporum | 0.045 |

These findings indicate a promising potential for therapeutic applications in treating fungal infections .

Case Studies

A notable case study involved the application of (S)-2-amino-3-(1H-imidazol-1-yl)propanoic acid in a therapeutic context. In vitro studies demonstrated that the compound could inhibit biofilm formation in Staphylococcus aureus, a common cause of hospital-acquired infections. The inhibition was quantified using crystal violet staining, showing a significant reduction in biofilm density compared to control groups .

Pharmacokinetics and Safety

Pharmacokinetic studies suggest that (S)-2-amino-3-(1H-imidazol-1-yl)propanoic acid is well absorbed when administered orally, with high solubility in aqueous solutions. However, further studies are necessary to fully understand its metabolism and potential toxicity profiles.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.